molecular formula C5H4F3NO2S B2982728 1-(Trifluoromethylthio)pyrrolidine-2,5-dione CAS No. 183267-04-1

1-(Trifluoromethylthio)pyrrolidine-2,5-dione

Cat. No.: B2982728
CAS No.: 183267-04-1
M. Wt: 199.15
InChI Key: XXLNEWKWTZRGKM-UHFFFAOYSA-N
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Description

1-(Trifluoromethylthio)pyrrolidine-2,5-dione, also known as N-(trifluoromethylthio)succinimide, is a chemical compound with the molecular formula C5H4F3NO2S. It is characterized by the presence of a trifluoromethylthio group attached to a pyrrolidine-2,5-dione ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Trifluoromethylthio)pyrrolidine-2,5-dione can be synthesized through several methods. One common approach involves the reaction of succinimide with trifluoromethylthiolating agents. For instance, the reaction of succinimide with trifluoromethylsulfenyl chloride (CF3SCl) in the presence of a base such as triethylamine can yield the desired product . The reaction typically occurs under mild conditions, often at room temperature, and requires careful control of the reaction environment to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethylthio)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Trifluoromethylthio)pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(trifluoromethylthio)pyrrolidine-2,5-dione involves its interaction with various molecular targets. The trifluoromethylthio group is known for its strong electron-withdrawing properties, which can influence the reactivity and stability of the compound. This group can participate in redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and modulation of enzyme activities .

Comparison with Similar Compounds

  • 1-(Trifluoromethylsulfanyl)pyrrolidine-2,5-dione
  • 1-(Trifluoromethylthio)succinimide
  • 1-(Trifluoromethylthio)phthalimide

Comparison: 1-(Trifluoromethylthio)pyrrolidine-2,5-dione is unique due to its specific trifluoromethylthio group, which imparts distinct chemical properties compared to other similar compounds. For instance, the trifluoromethylthio group provides higher lipophilicity and electron-withdrawing capability, making it more reactive in certain chemical reactions. This uniqueness makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

1-(trifluoromethylsulfanyl)pyrrolidine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3NO2S/c6-5(7,8)12-9-3(10)1-2-4(9)11/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLNEWKWTZRGKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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